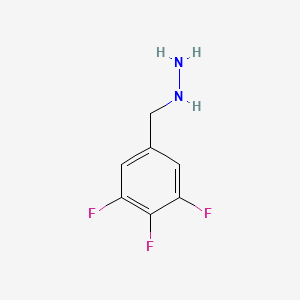

(3,4,5-Trifluorobenzyl)hydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7F3N2 |

|---|---|

Molecular Weight |

176.14 g/mol |

IUPAC Name |

(3,4,5-trifluorophenyl)methylhydrazine |

InChI |

InChI=1S/C7H7F3N2/c8-5-1-4(3-12-11)2-6(9)7(5)10/h1-2,12H,3,11H2 |

InChI Key |

UEILFFYJCJOLDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CNN |

Origin of Product |

United States |

Synthetic Strategies for 3,4,5 Trifluorobenzyl Hydrazine and Its Precursors

Methodologies for the Preparation of (3,4,5-Trifluorobenzyl)hydrazine

The direct synthesis of the target compound can be approached through methods such as reductive amination of a carbonyl compound, direct substitution on a benzyl (B1604629) halide, or as the culmination of a more extended multi-step sequence.

Reductive Amination Pathways

Reductive amination is a highly effective and common method for forming amine derivatives. In the context of synthesizing this compound, this pathway typically involves a two-step, one-pot sequence starting from 3,4,5-trifluorobenzaldehyde (B150659).

First, the aldehyde undergoes condensation with hydrazine (B178648) hydrate (B1144303). The reaction forms the corresponding hydrazone, (E)-1-((3,4,5-trifluorophenyl)methylene)hydrazine, with the elimination of a water molecule. This intermediate is often not isolated.

In the second step, the hydrazone is reduced to the final product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. A patent describing a similar synthesis for 2,4-bis(trifluoromethyl)benzylhydrazine details a process of condensing the corresponding aldehyde with hydrazine hydrate, followed by catalytic hydrogenation to yield the desired benzylhydrazine (B1204620). chemicalbook.com The use of hydrazine hydrate can serve as both the nitrogen source and, in some nickel-catalyzed systems, the hydrogen source for the reduction. chemicalbook.com

Table 1: Reagents for Reductive Amination of 3,4,5-Trifluorobenzaldehyde

| Step | Reagent/Catalyst | Solvent | Typical Conditions |

| Hydrazone Formation | Hydrazine Hydrate (N₂H₄·H₂O) | Methanol, Ethanol (B145695), or THF | Room temperature |

| Reduction | Sodium Borohydride (NaBH₄) | Methanol | 0°C to room temperature |

| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C) | Methanol |

Nucleophilic Substitution Approaches

This strategy involves the direct alkylation of hydrazine with a suitable 3,4,5-trifluorobenzyl electrophile, typically a halide such as 3,4,5-trifluorobenzyl bromide or chloride. Hydrazine, acting as a potent nucleophile, displaces the halide leaving group in an Sₙ2 reaction to form the N-C bond.

To favor the formation of the desired monosubstituted product, a large excess of hydrazine hydrate is generally used. This minimizes the common side reaction of over-alkylation, where the product, this compound, acts as a nucleophile itself and reacts with another molecule of the benzyl halide to form the 1,2-bisthis compound byproduct. google.com The reaction is typically performed in a polar solvent like ethanol or in the absence of a solvent if liquid hydrazine hydrate is used.

Table 2: Nucleophilic Substitution for this compound Synthesis

| Substrate | Nucleophile | Solvent | Key Conditions |

| 3,4,5-Trifluorobenzyl Bromide | Hydrazine Hydrate (large excess) | Ethanol | Reflux |

| 3,4,5-Trifluorobenzyl Chloride | Hydrazine Hydrate (large excess) | Ethanol | Reflux |

Multi-Step Synthetic Sequences from Halogenated Precursors

Longer synthetic routes provide flexibility, often starting from more fundamental, commercially available halogenated aromatic compounds. A viable sequence can begin with 3,4,5-trifluorobromobenzene, the preparation of which has been documented. google.com

A representative multi-step pathway could involve:

Formylation: Conversion of 3,4,5-trifluorobromobenzene into the Grignard reagent, followed by reaction with an electrophilic formylating agent like N,N-dimethylformamide (DMF), to yield 3,4,5-trifluorobenzaldehyde.

Reductive Amination: The resulting aldehyde is then subjected to the reductive amination pathway as described in section 2.1.1 to furnish the final product.

An alternative multi-step approach focuses on controlling the nucleophilicity of hydrazine to prevent over-alkylation. This can be achieved by using a protected hydrazine derivative. For instance, hydrazine can be reacted with trifluoroacetic anhydride (B1165640) to form a trifluoroacetyl hydrazide. google.com This protected intermediate can be alkylated with 3,4,5-trifluorobenzyl halide. The trifluoroacetyl protecting group is then cleaved under hydrolytic or reductive conditions to release the desired this compound. google.com

Synthesis of Key Intermediates for this compound

The success of the aforementioned synthetic strategies hinges on the availability of key precursors, namely 3,4,5-trifluorobenzyl halides and hydrazine building blocks.

Preparation of 3,4,5-Trifluorobenzyl Halides

3,4,5-Trifluorobenzyl halides are not typically available as starting materials but can be readily prepared in the laboratory from related compounds.

From 3,4,5-Trifluorobenzyl Alcohol: The most direct route is the conversion of (3,4,5-trifluorophenyl)methanol. This alcohol is commercially available and can be synthesized by the reduction of 3,4,5-trifluorobenzaldehyde or the corresponding benzoic acid using reagents like sodium borohydride. chemicalbook.comlookchem.com The alcohol can then be converted to the corresponding halide using standard halogenating agents. For example, thionyl chloride (SOCl₂) is used to prepare the benzyl chloride, while phosphorus tribromide (PBr₃) or N-halosuccinimides can be used for the benzyl bromide. mdpi.comdoubtnut.com

From 3,4,5-Trifluorotoluene (B1341787): An alternative precursor is 3,4,5-trifluorotoluene. This compound can undergo free-radical halogenation specifically at the benzylic position. This is commonly achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, which selectively brominates the carbon adjacent to the benzene (B151609) ring. youtube.com

Table 3: Synthesis of 3,4,5-Trifluorobenzyl Halides

| Precursor | Reagent | Product |

| 3,4,5-Trifluorobenzyl Alcohol | Thionyl Chloride (SOCl₂) | 3,4,5-Trifluorobenzyl Chloride |

| 3,4,5-Trifluorobenzyl Alcohol | Phosphorus Tribromide (PBr₃) | 3,4,5-Trifluorobenzyl Bromide |

| 3,4,5-Trifluorotoluene | N-Bromosuccinimide (NBS), Radical Initiator | 3,4,5-Trifluorobenzyl Bromide |

Synthetic Routes to Hydrazine Building Blocks

Hydrazine itself is a fundamental chemical building block produced on an industrial scale. google.com The most common form used in laboratory synthesis is hydrazine hydrate (N₂H₄·H₂O), a solution of hydrazine in water. Industrial production methods include the Olin Raschig process (oxidation of ammonia (B1221849) with sodium hypochlorite) and the peroxide process (oxidation of ammonia with hydrogen peroxide). google.com

For more controlled synthetic applications, derivatives of hydrazine are often employed. chemicalbook.com

Acyl Hydrazides: These are prepared by reacting hydrazine with an acyl chloride or anhydride. A prominent example is p-toluenesulfonylhydrazide, made from the reaction of p-toluenesulfonyl chloride with hydrazine hydrate. doubtnut.com Such compounds are often stable, crystalline solids.

Carbazates: These are esters of carbazic acid (H₂N-NH-COOH) and serve as protected forms of hydrazine. A common example is tert-butyl carbazate, which allows for selective mono-alkylation at the unsubstituted nitrogen atom.

These building blocks provide the essential hydrazine moiety for the synthesis of complex derivatives like this compound. chemicalbook.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be employed to enhance the environmental benignity of the process. These approaches focus on the use of greener solvents, alternative catalysts, and more efficient reaction conditions.

One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, are a cornerstone of green chemistry. A one-pot, catalyst-free synthesis of (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazide derivatives has been reported, which proceeds through the reaction of phthalide, hydrazine hydrate, and an aldehyde in ethanol. researchgate.net This methodology highlights the potential for developing a similar one-pot process for this compound, thereby minimizing solvent usage and waste generation.

The choice of solvent is critical in green synthesis. The use of water as a solvent, where feasible, is highly desirable due to its non-toxic and non-flammable nature. For instance, the synthesis of benzylhydrazine from benzyl chloride and hydrazine hydrate can be performed in water. chemicalbook.com Similarly, the reduction of benzoyl halides to benzyl alcohols, a potential precursor to the target molecule, can be achieved in a two-phase aqueous/organic medium using a phase transfer catalyst. google.com The use of bio-based solvents, such as ethanol, also represents a greener alternative to traditional volatile organic compounds.

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. For the reduction of the hydrazone intermediate, catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) is a common and relatively green method, as the catalyst can be easily recovered and reused. google.com Furthermore, research into the use of less expensive and non-toxic catalysts, such as sodium L-ascorbate for the synthesis of sulfonyl-substituted 2-amino-4H-pyran derivatives, showcases the ongoing efforts to replace hazardous reagents. researchgate.net

Solvent-free reaction conditions, where reactants are heated together in the solid state, represent an ideal green chemistry scenario. A "green" process for preparing polycyclic benzimidazole (B57391) derivatives involves heating carboxylic acid anhydrides and arylene diamines in the presence of zinc acetate (B1210297) without any solvent. bgsu.edu Exploring the feasibility of a similar solvent-free approach for the synthesis of this compound or its precursors could significantly reduce the environmental impact of the process.

The following data tables illustrate some of the green chemistry considerations for the proposed synthetic steps.

Table 1: Comparison of Solvent Systems for Hydrazone Formation

| Solvent System | Precursor | Reagents | Conditions | Green Chemistry Considerations |

| Water | Benzyl chloride | Hydrazine hydrate, Potassium carbonate | 40°C | Benign solvent, mild conditions. chemicalbook.com |

| Ethanol | Phthalide, Aldehyde | Hydrazine hydrate | Not specified | Bio-based solvent, catalyst-free. researchgate.net |

| Methanol or THF | 2,4-bis(trifluoromethyl)benzaldehyde | Hydrazine hydrate | Room temperature | Use of volatile organic solvents. google.com |

Table 2: Catalytic Systems for Precursor Synthesis and Key Reactions

| Reaction | Catalyst | Solvent | Conditions | Green Chemistry Advantages |

| Hydrazone Reduction | Pd/C | Methanol | 50 psi, 35°C | Reusable catalyst, mild conditions. google.com |

| Benzyl Alcohol Synthesis | Marine biocatalyst | Two-phase system (n-hexane/water) | Not specified | Biocatalysis, use of renewable resources. nih.gov |

| Benzimidazole Synthesis | Zinc acetate | Solvent-free | Solid state heating | Elimination of solvent waste. bgsu.edu |

| Benzyl Halide Preparation | LED light | Not specified | Room temperature | Avoids use of chemical initiators, energy efficient. google.com |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization of 3,4,5 Trifluorobenzyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) in (3,4,5-Trifluorobenzyl)hydrazine contains two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The terminal nitrogen is generally more reactive in nucleophilic additions and substitutions due to lesser steric hindrance compared to the nitrogen atom attached to the trifluorobenzyl group.

This compound readily undergoes condensation reactions with aldehydes and ketones. In this reaction, the nucleophilic terminal nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon. This is typically followed by the elimination of a water molecule to form a stable C=N double bond, resulting in the formation of a (3,4,5-trifluorobenzyl)hydrazone. This reaction is a cornerstone in the derivatization of this compound and often serves as an intermediate step for further transformations, such as cyclization reactions.

A documented example of this reactivity is the reaction of this compound with a β-keto acid derivative, ethyl 4,4-dimethyl-3-oxopentanoate. This condensation proceeds to form the corresponding hydrazone, which is a key intermediate in the synthesis of pyrazole-based compounds. The reaction typically occurs in a suitable solvent such as ethanol (B145695), often with acid catalysis to facilitate the dehydration step.

While the acylation of hydrazines is a common synthetic transformation used to produce hydrazides, specific examples involving the direct acylation of this compound are not extensively documented in the reviewed scientific and patent literature. In a typical acylation reaction, a hydrazine is treated with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). The reaction would be expected to occur at the more nucleophilic terminal nitrogen atom, yielding an N'-acyl-(3,4,5-trifluorobenzyl)hydrazine, commonly known as a hydrazide. These hydrazide derivatives are valuable intermediates for the synthesis of various heterocyclic compounds like 1,3,4-oxadiazoles and 1,2,4-triazoles.

Detailed strategies and specific examples for the direct alkylation of this compound are not widely reported in the available literature. Generally, the alkylation of substituted hydrazines can be complex, as the reaction can potentially occur at either nitrogen atom, and over-alkylation can be an issue. Control over regioselectivity often requires the use of protecting groups or specific reaction conditions to direct the alkylating agent to the desired nitrogen atom.

Cyclization Reactions Involving this compound

This compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing two adjacent nitrogen nucleophiles, allows it to react with substrates containing two electrophilic centers to form stable ring structures.

The dual nucleophilicity of the hydrazine moiety is exploited in condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents. These reactions provide a direct route to five-membered heterocyclic rings with two adjacent nitrogen atoms, most notably pyrazoles.

The most prominent application of this compound in cyclization reactions is the Knorr pyrazole (B372694) synthesis and related methodologies. This involves the reaction of the hydrazine with a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester). The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring.

This strategy has been employed in the synthesis of inhibitors of stearoyl-CoA desaturase (SCD). For instance, this compound hydrochloride has been reacted with ethyl 4,4-dimethyl-3-oxopentanoate in ethanol at elevated temperatures. This one-pot reaction leads directly to the formation of 5-tert-butyl-1-(3,4,5-trifluorobenzyl)-1H-pyrazol-3(2H)-one. This intermediate can then be further functionalized.

Another example is the synthesis of 1-(3,4,5-trifluorobenzyl)-5-tert-butyl-1H-pyrazole-3-carboxylic acid, where this compound is condensed with ethyl 2,4-dioxo-5,5-dimethylhexanoate. This reaction highlights the utility of this fluorinated building block in creating complex pyrazole derivatives with potential applications in medicinal chemistry.

Interactive Table of Pyrazole Synthesis Data

Below are details of specific pyrazole syntheses using this compound.

| Hydrazine Reactant | Dicarbonyl Reactant | Product | Solvent | Conditions |

| This compound hydrochloride | Ethyl 4,4-dimethyl-3-oxopentanoate | 5-tert-butyl-1-(3,4,5-trifluorobenzyl)-1H-pyrazol-3(2H)-one | Ethanol | Reflux |

| This compound | Ethyl 2,4-dioxo-5,5-dimethylhexanoate | 1-(3,4,5-Trifluorobenzyl)-5-tert-butyl-1H-pyrazole-3-carboxylic acid | Ethanol | Heat |

Formation of N-Heterocyclic Systems

Triazole and Oxadiazole Synthesis

The synthesis of 1,2,4-triazoles and 1,3,4-oxadiazoles often involves the condensation of hydrazines with suitable reagents. While direct experimental data for this compound in these specific syntheses is not extensively documented in publicly available literature, the general reactivity of substituted hydrazines provides a basis for predicting its behavior.

For the synthesis of 1,2,4-triazoles , this compound could theoretically react with a variety of reagents such as formamide, nitriles, or amidines under various conditions, including microwave irradiation or in the presence of a catalyst. The reaction pathway would likely involve the initial formation of a hydrazone or an amidrazone intermediate, followed by cyclization to form the triazole ring. The specific substitution pattern on the resulting triazole would depend on the co-reactant and the reaction conditions employed.

In the case of 1,3,4-oxadiazole synthesis , a common route involves the cyclization of diacylhydrazines. This compound could be acylated to form an N-acyl-(3,4,5-trifluorobenzyl)hydrazine intermediate. A second acylation followed by cyclodehydration, often promoted by reagents like phosphorus oxychloride or polyphosphoric acid, would be expected to yield a 2,5-disubstituted 1,3,4-oxadiazole, with one of the substituents being the 3,4,5-trifluorobenzyl group.

A summary of potential reactants and expected products in the synthesis of triazoles and oxadiazoles from a generic benzylhydrazine (B1204620) is presented in the table below.

| Heterocycle | Potential Reactants for Benzylhydrazine | Expected Product Structure |

| 1,2,4-Triazole | Formamide | 1-(Benzyl)-1H-1,2,4-triazole |

| 1,2,4-Triazole | Nitriles (R-CN) | 1-Benzyl-5-R-1H-1,2,4-triazole |

| 1,3,4-Oxadiazole | Acylating agents (R-CO-X), then cyclodehydration | 2-Benzyl-5-R-1,3,4-oxadiazole |

Other Fused Ring Systems

The synthesis of fused heterocyclic systems often utilizes the reactivity of the hydrazine moiety to form a new ring fused to an existing one. For instance, the reaction of hydrazines with β-dicarbonyl compounds is a well-established method for the synthesis of pyrazoles. It is conceivable that this compound could react with cyclic β-dicarbonyl compounds or α,β-unsaturated ketones to form fused pyrazoline or pyrazole systems. The reaction would likely proceed through the formation of a hydrazone intermediate followed by an intramolecular cyclization.

The specific nature of the fused ring system would be determined by the structure of the cyclic co-reactant. For example, reaction with a cyclic ketone bearing an adjacent ester or nitrile group could lead to the formation of pyridazinone or other fused nitrogen-containing heterocycles.

Palladium-Catalyzed Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds. While specific examples involving this compound are not readily found in the literature, the general reactivity of hydrazines in such reactions suggests its potential as a coupling partner.

The N-H bonds of the hydrazine moiety could participate in N-arylation or N-vinylation reactions with aryl or vinyl halides/triflates, respectively. A typical catalytic system for such a transformation would involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃, NaOtBu). The reaction would be expected to yield N-aryl or N-vinyl derivatives of this compound. The regioselectivity of the reaction (i.e., which nitrogen atom of the hydrazine undergoes coupling) could be influenced by steric and electronic factors, as well as the specific reaction conditions.

A hypothetical palladium-catalyzed N-arylation reaction is outlined in the table below.

| Reactant 1 | Reactant 2 | Catalyst System | Expected Product |

| This compound | Aryl Halide (Ar-X) | Pd catalyst, Ligand, Base | N-Aryl-N'-(3,4,5-trifluorobenzyl)hydrazine |

Further research is required to explore and validate these potential synthetic pathways and to fully elucidate the chemical reactivity and derivatization of this compound.

Applications of 3,4,5 Trifluorobenzyl Hydrazine in Advanced Organic Synthesis

Precursor for Complex Fluorinated Scaffolds

Substituted hydrazines are well-established precursors for a wide array of nitrogen-containing heterocycles. It is conceivable that (3,4,5-Trifluorobenzyl)hydrazine could serve as a key starting material for the synthesis of various fluorinated five- and six-membered ring systems, such as pyrazoles, pyridazines, and indazoles. The trifluorinated phenyl ring would be incorporated into the final structure, providing a unique handle for tuning the molecule's properties.

For instance, the reaction of this compound with 1,3-dicarbonyl compounds would be expected to yield trifluorobenzylated pyrazoles. The specific substitution pattern on the pyrazole (B372694) ring could be controlled by the choice of the dicarbonyl substrate.

Hypothetical Reaction Scheme:

The resulting trifluorobenzylated pyrazoles could be of interest for biological screening, as the pyrazole core is a common feature in many pharmaceuticals.

Role in Multi-Component Reactions (MCRs) for Diversified Chemical Libraries

Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular diversity. Hydrazine (B178648) derivatives are frequently employed as one of the components in various MCRs. This compound could potentially be utilized in well-known MCRs, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, to introduce the trifluorobenzyl group into the resulting heterocyclic products.

The use of this specific hydrazine derivative in MCRs would allow for the creation of libraries of novel, highly functionalized, and fluorinated compounds. These libraries could then be screened for various biological activities, leading to the discovery of new lead compounds in drug discovery.

Development of Novel Reagents and Catalysts Utilizing the this compound Framework

The hydrazine moiety can be chemically modified to create a range of functional groups. It is plausible that this compound could be converted into novel reagents or ligands for catalysis. For example, oxidation of the hydrazine could lead to the corresponding diazo compound, a versatile reagent in organic synthesis.

Furthermore, the nitrogen atoms of the hydrazine could serve as coordination sites for metal ions, suggesting that chiral derivatives of this compound could be explored as ligands in asymmetric catalysis. The electronic properties of the trifluorinated aromatic ring could influence the catalytic activity and selectivity of the resulting metal complexes.

Computational and Theoretical Investigations of 3,4,5 Trifluorobenzyl Hydrazine

Molecular Dynamics Simulations for Conformational Analysis and Interactions:Molecular dynamics (MD) simulations would allow for the study of the dynamic behavior of (3,4,5-Trifluorobenzyl)hydrazine over time. By simulating the movements of the atoms, researchers can explore the different conformations the molecule can adopt and the energy barriers between them. MD simulations are also invaluable for studying how the molecule interacts with other molecules, such as solvents or biological macromolecules, providing insights into its behavior in different environments.

While the principles of these computational methods are well-established, their application to this compound has not been documented in the scientific literature. The synthesis and potential applications of this compound may exist, but a detailed theoretical and computational characterization appears to be a novel area for future research. Such studies would be invaluable for a deeper understanding of its chemical properties and for guiding its potential use in various fields of chemical science.

Advanced Spectroscopic and Structural Elucidation of 3,4,5 Trifluorobenzyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (3,4,5-Trifluorobenzyl)hydrazine. Both ¹H and ¹⁹F NMR provide critical information regarding the electronic environment of the hydrogen and fluorine atoms, respectively, while multi-dimensional techniques establish the connectivity of the molecular framework.

Multi-Dimensional NMR Techniques (e.g., 2D-NMR for connectivity)

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for assembling the structural puzzle of this compound.

A COSY spectrum would reveal the coupling between adjacent protons. For instance, the protons of the benzyl (B1604629) group (CH₂) would show a correlation to the NH proton of the hydrazine (B178648) moiety, and potentially to the aromatic protons, depending on the coupling constants.

An HSQC experiment would establish the direct one-bond correlation between protons and the carbon atoms to which they are attached. This would definitively assign the chemical shifts of the benzylic CH₂ group and the aromatic CH groups.

In a related context, the diastereomeric ratio of some fluorinated compounds has been determined using the peak areas in ¹⁹F NMR spectra. rsc.org Furthermore, the identification of major and minor diastereomers of certain molecules has been accomplished using a combination of ¹H NMR experiments, including ¹⁹F decoupled ¹H NMR and COSY. rsc.org For N-acylhydrazones, the structures have been elucidated using a combination of FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. mdpi.com

Fluorine-19 NMR Analysis

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which allows for the clear resolution of signals from fluorine atoms in different chemical environments. nih.gov

For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals due to the symmetry of the molecule. The fluorine atom at the C4 position (F⁴) would appear as a triplet due to coupling with the two equivalent fluorine atoms at the C3 and C5 positions (F³ and F⁵). Conversely, the F³ and F⁵ fluorines would appear as a doublet due to coupling with the F⁴ fluorine.

The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment. For instance, in a study on the reaction of B(C₆F₅)₃ with water, the ¹⁹F NMR signals showed a slight upfield shift and broadening upon the formation of a water adduct. uni.lu The chemical shift ranges for CF₃-containing molecules have been observed to vary depending on the substrate topology and electronic environment. spectrabase.com

| Predicted ¹⁹F NMR Data for this compound | |

| Fluorine Nucleus | Predicted Chemical Shift Range (ppm) |

| F4 | -130 to -140 |

| F3, F5 | -160 to -170 |

| Coupling | Predicted Multiplicity |

| F4 | Triplet |

| F3, F5 | Doublet |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique to confirm the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers valuable insights into the molecule's structure and stability.

The predicted monoisotopic mass for the protonated molecule [M+H]⁺ of this compound (C₇H₇F₃N₂) is approximately 179.0634 m/z.

The fragmentation of this compound under electrospray ionization (ESI) conditions would likely proceed through several characteristic pathways. A primary fragmentation would involve the cleavage of the benzylic C-N bond, leading to the formation of the stable 3,4,5-trifluorobenzyl cation (m/z 143.02). Another common fragmentation pathway for hydrazine derivatives is the loss of the NH₂ group.

In a study of fused nitrogen-containing ring systems, fragment ions originated from the rupture on the pyridazine (B1198779) ring. mdpi.com The usefulness of hydrazine derivatives for the mass spectrometric analysis of carbohydrates has been demonstrated, where derivatization influences the fragmentation pattern. nih.gov

| Predicted HRMS Fragmentation for this compound | |

| Fragment Ion | Predicted m/z |

| [C₇H₄F₃]⁺ (3,4,5-trifluorobenzyl cation) | 143.02 |

| [C₇H₆F₃N]⁺ | 161.05 |

| [C₇H₅F₃]⁺ | 142.03 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the compound and confirm the presence of specific functional groups.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching vibrations of the hydrazine moiety, typically in the region of 3200-3400 cm⁻¹. The C-F stretching vibrations of the trifluorobenzyl group will give rise to strong absorptions in the 1100-1400 cm⁻¹ region. Aromatic C-H stretching and C=C bending vibrations will also be present.

For hydrazine hydrate (B1144303), the IR spectrum shows absorption peaks corresponding to the stretching of hydroxyl (–OH) and amine (–NH) groups at wavenumbers of 3400–3500 cm⁻¹ and 3000 cm⁻¹, respectively. researchgate.net The IR spectra of hydrazone derivatives show characteristic bands for C=O and C=N stretching. researchgate.netmdpi.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in identifying the symmetric vibrations of the trifluorophenyl ring.

| Predicted IR and Raman Bands for this compound | |

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H stretch (hydrazine) | 3200-3400 |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch (benzyl) | 2850-2960 |

| C=C stretch (aromatic) | 1450-1600 |

| C-F stretch | 1100-1400 |

| N-N stretch | 1000-1100 |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Furthermore, it would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydrazine moiety and potential π-π stacking interactions between the aromatic rings. These interactions are crucial in determining the crystal packing and can influence the bulk properties of the material.

While a crystal structure for this compound is not publicly available, studies on related hydrazone derivatives have utilized X-ray crystallography to confirm their structures and analyze intermolecular interactions. mdpi.commdpi.com For instance, the crystal structures of triazine-based hydrazone derivatives have been determined and compared with theoretical calculations. mdpi.com

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. If chiral derivatives of this compound are synthesized, for example, by introducing a chiral center in a substituent or by resolving the parent compound if it adopts a stable chiral conformation, CD spectroscopy can be used to determine their absolute configuration and study their chiroptical properties.

The synthesis of chiral hydrazine derivatives is a known process, and these derivatives are valuable in preparing other chiral compounds. google.com The development of time-resolved circular dichroism (TRCD) spectroscopy allows for the study of the dynamics of chiral properties. spectrabase.com The transformation from crystalline solids to amorphous powders in chiral platinum(II) complexes was accompanied by significant variances in both electronic and vibrational circular dichroism spectra. chemicalbook.com

The CD spectrum of a chiral derivative would show characteristic positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule, primarily the trifluorobenzyl group. The sign and intensity of these Cotton effects can be correlated with the stereochemistry of the molecule.

Future Research Directions and Outlook in 3,4,5 Trifluorobenzyl Hydrazine Chemistry

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for the synthesis of (3,4,5-Trifluorobenzyl)hydrazine and its derivatives is fundamental to enabling its broader application. Future research will likely focus on moving beyond traditional multi-step sequences to more elegant and sustainable approaches.

Key areas of exploration include:

Direct C-H Functionalization: A significant advancement would be the development of catalytic systems capable of directly introducing the hydrazine (B178648) group onto a 3,4,5-trifluorotoluene (B1341787) precursor. This would represent a more atom-economical approach compared to conventional methods that often start from pre-functionalized aromatic rings.

Late-Stage Fluorination: Conversely, methods that allow for the late-stage fluorination of a benzylhydrazine (B1204620) scaffold could provide rapid access to a library of fluorinated analogues. This strategy is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.

Catalytic Reductive Amination: Innovations in the catalytic reductive amination of 3,4,5-trifluorobenzaldehyde (B150659) using hydrazine sources could offer a more direct and milder route. dicp.ac.cn Developing catalysts that are efficient and selective for this transformation will be a key challenge.

Use of Fluorinated Building Blocks: The synthesis of complex molecules can be streamlined by employing this compound as a foundational building block in palladium-catalyzed cross-coupling reactions or other modern synthetic transformations. nih.govacs.org

These novel pathways aim to improve yields, reduce waste, and provide more versatile and efficient access to this important synthetic intermediate.

Development of Asymmetric Transformations

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drives the need for asymmetric synthetic methods. Chiral hydrazines are valuable intermediates for creating complex, stereodefined molecules. acs.orgresearchgate.net Future research involving this compound will undoubtedly focus on the development of stereoselective reactions.

Promising future directions include:

Asymmetric Hydrogenation: The conversion of hydrazones derived from this compound into chiral hydrazines via transition-metal-catalyzed asymmetric hydrogenation is a highly promising avenue. chemistryviews.org Research into developing novel chiral ligands, particularly with earth-abundant metals like nickel and iron, could make this process more sustainable and cost-effective. chemistryviews.org A notable study demonstrated the use of a Nickel-(S,S)-Ph-BPE complex for the asymmetric hydrogenation of cyclic N-acyl hydrazones, achieving excellent enantioselectivities. acs.orgresearchgate.net

Organocatalyzed Reactions: The use of small organic molecules as catalysts for the enantioselective functionalization of this compound derivatives offers a metal-free alternative. For instance, cinchona-alkaloid-derived squaramide catalysts have been successfully used for the asymmetric addition of hydrazine hydrate (B1144303) to dienones, a strategy that could be adapted for benzylhydrazine derivatives. acs.org

Enzymatic Resolutions: Biocatalysis presents a green and highly selective method for obtaining chiral compounds. The use of enzymes, such as lipases, for the kinetic resolution of racemic mixtures of this compound derivatives could provide access to enantiopure materials.

The successful development of these asymmetric transformations will be crucial for synthesizing chiral drug candidates and other high-value molecules.

Integration into Flow Chemistry Methodologies

Flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are hazardous, exothermic, or require precise control over reaction parameters. chemanager-online.comucd.ie Given that reactions involving hydrazine and its derivatives can be energetic and may involve toxic or unstable intermediates, their integration into continuous flow systems is a key area for future research. ucd.ienj.gov

The benefits of applying flow chemistry to this compound chemistry include:

Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given time, significantly minimizing the risks associated with exothermic events or the accumulation of hazardous intermediates like diazo compounds. chemanager-online.comnih.gov

Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for superior control over temperature and mixing, which can lead to higher yields, improved selectivity, and the suppression of side reactions. ucd.iersc.org

Scalability: Reactions developed in flow can often be scaled up more easily and reliably than batch processes by simply running the system for longer or by using parallel reactor setups.

Automation and Integration: Flow systems can be automated and integrated with in-line purification and analysis, enabling a more streamlined and efficient synthesis of complex molecules derived from this compound. nih.gov

Future work will likely focus on developing robust flow protocols for the synthesis of this compound itself and for its subsequent use in multi-step continuous syntheses. rsc.org

Advanced Materials Applications Beyond Biological Contexts

The unique electronic properties conferred by fluorine atoms make fluorinated organic compounds highly attractive for applications in materials science. numberanalytics.comalfa-chemistry.com The trifluorinated phenyl ring in this compound can significantly influence the electronic characteristics of larger molecules, opening up possibilities beyond its traditional use in biologically active compounds. rsc.orgrsc.org

Future research is expected to explore the use of this compound as a precursor for:

Organic Electronics: The incorporation of the trifluorophenyl group can lower both the HOMO and LUMO energy levels of conjugated systems. rsc.orgrsc.org This can facilitate electron injection and improve the stability of materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.org

Fluorinated Polymers: The development of novel polymers incorporating the (3,4,5-trifluorobenzyl) moiety could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. numberanalytics.com

Liquid Crystals: The polarity and steric profile of the trifluorobenzyl group could be exploited in the design of new liquid crystalline materials with tailored properties for display applications. alfa-chemistry.com

Energetic Materials: While safety is a primary concern, the hydrazine component suggests potential, albeit highly specialized, applications in the field of energetic materials, where the fluorine content could also modulate performance characteristics.

The systematic investigation of how the (3,4,5-trifluorobenzyl) group influences material properties will be a key driver of innovation in this area. nih.gov

Sophisticated Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting molecular properties, and guiding experimental design. nih.govnih.govarxiv.org For a molecule like this compound, computational modeling can provide invaluable insights that are difficult to obtain through experimental means alone.

Future computational studies are likely to focus on:

Reaction Pathway Analysis: DFT calculations can be used to model the transition states and intermediates of potential synthetic routes, helping to identify the most energetically favorable pathways and predict potential side products. nih.govresearchgate.net For instance, computational studies have been used to elucidate the mechanism of hydrazine reactions with other molecules, providing a framework for similar investigations with fluorinated derivatives. arxiv.org

Prediction of Electronic and Spectroscopic Properties: Computational methods can accurately predict the electronic properties (HOMO/LUMO levels) of materials derived from this compound, guiding the design of new materials for electronic applications. acs.org Furthermore, the prediction of NMR chemical shifts can aid in the structural elucidation of new compounds. acs.org

Understanding Non-Covalent Interactions: The fluorine atoms in the molecule can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the conformation of molecules and their packing in the solid state. rsc.org Computational modeling can help to understand and quantify these interactions.

Reactivity Prediction: Theoretical calculations can provide insights into the reactivity of the hydrazine moiety and the aromatic ring, helping to predict the outcomes of various chemical transformations. nih.gov

By combining computational modeling with experimental work, researchers can accelerate the discovery and development of new applications for this compound.

Q & A

Q. What are the standard synthetic routes for preparing (3,4,5-Trifluorobenzyl)hydrazine?

A common approach involves reacting 3,4,5-trifluorobenzyl alcohol (or its derivatives) with hydrazine hydrate under reflux conditions. For example, analogous hydrazide syntheses use hydrazine hydrate in ethanol to substitute ester groups, yielding hydrazine derivatives in high purity (87% yield) after solvent evaporation and washing . Adjustments to reaction time, solvent polarity, or stoichiometry may optimize yields for fluorinated analogs.

Q. How can researchers characterize the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm substitution patterns on the benzyl group and hydrazine linkage (e.g., δ 7.29–7.42 ppm for aromatic protons in trihalogenated analogs) .

- X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles, particularly useful for verifying stereochemistry in hydrazine derivatives .

- Elemental Analysis: Validates empirical formulas, especially for novel fluorinated compounds .

Q. What safety protocols are critical when handling this compound?

Hydrazine derivatives are toxic and potentially explosive. Key precautions include:

- Ventilation: Use fume hoods to avoid inhalation .

- Protective Gear: Wear nitrile gloves and goggles to prevent skin/eye contact .

- Storage: Keep in airtight containers away from heat or oxidizers. Hydrazine decomposition can release hazardous gases (e.g., NH) .

Advanced Research Questions

Q. How does fluorination of the benzyl group influence hydrazine reactivity in catalytic applications?

Fluorine’s electron-withdrawing effect increases electrophilicity at the hydrazine nitrogen, enhancing nucleophilic attack in cycloadditions or metathesis reactions. Computational studies suggest fluorinated hydrazines lower activation barriers in catalytic cycles (e.g., carbonyl–olefin metathesis) by stabilizing transition states through inductive effects . Comparative kinetic studies with non-fluorinated analogs (e.g., 3,4,5-trimethoxy derivatives) are recommended .

Q. What mechanistic insights guide the design of hydrazine-catalyzed reactions using this compound?

Theoretical modeling (e.g., DFT) reveals that fluorinated hydrazines facilitate cycloreversion steps in catalytic cycles by reducing steric hindrance. For example, [2.2.2]-bicyclic hydrazines show higher reactivity than [2.2.1] systems due to lower strain energy . Experimental validation via kinetic isotope effects (KIEs) or in-situ spectroscopy (e.g., IR monitoring) can further elucidate reaction pathways.

Q. How can researchers assess the stability of this compound under varying conditions?

- Thermal Stability: Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >83°C flash point for benzyl alcohol analogs ).

- pH Sensitivity: Fluorinated hydrazines may hydrolyze in acidic/basic media. Stability studies in buffered solutions (pH 1–14) with HPLC monitoring are advised .

- Light Exposure: UV-Vis spectroscopy tracks photodegradation, critical for applications in photodynamic therapies .

Q. What strategies mitigate toxicity risks in pharmacological studies involving this compound?

Proteomics studies on hydrazine toxicity in rat liver highlight disrupted lipid metabolism and stress-response pathways. To minimize risks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.